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Compound Name: Ethyl thiomorpholine-3-carboxylate

Cat. No.: B1283112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, demonstrating a

wide array of biological activities.[1][2] This guide provides a head-to-head comparison of

various thiomorpholine derivatives, with a focus on their hypolipidemic, antioxidant, and

antimycobacterial properties. While specific comparative studies on ethyl thiomorpholine-3-
carboxylate derivatives are limited in the available literature, this analysis of closely related

analogues offers valuable insights into the structure-activity relationships (SAR) that govern

their therapeutic potential.

Hypolipidemic and Antioxidant Activity of N-
Substituted Thiomorpholine Derivatives
A series of N-substituted thiomorpholine derivatives has been synthesized and evaluated for

their ability to lower lipid levels and combat oxidative stress. These compounds are structurally

related to morpholine derivatives known for similar activities.[3] The core hypothesis is that

combining the thiomorpholine ring with an antioxidant moiety on the nitrogen atom can lead to

potent dual-action agents against atherosclerosis.[1][3]

Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the quantitative data from key experiments, comparing the

performance of different N-substituted thiomorpholine derivatives.
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Table 1: In Vitro Antioxidant Activity (Inhibition of Lipid Peroxidation)

Compound ID N-Substituent (R group)
IC50 (µM) for Inhibition of
Fe²⁺/Ascorbate-induced
Lipid Peroxidation

1 2,6-di-tert-butyl-4-methylphenyl 15.2

2
2-tert-butyl-4-methoxyphenyl

(BHA analogue)
10.5

3
3,5-di-tert-butyl-4-

hydroxyphenyl
7.5

4
3,5-di-tert-butyl-4-

hydroxybenzyl
9.8

5 Biphenyl-4-yl > 50

Lower IC50 values indicate higher antioxidant activity.

Table 2: In Vivo Hypolipidemic Activity in Triton WR-1339-Induced Hyperlipidemic Rats

Compound ID
% Reduction in
Triglycerides

% Reduction in
Total Cholesterol

% Reduction in
LDL Cholesterol

3 75% 70% 68%

5 80% 78% 76%

Data recorded at a dose of 56 mmol/kg (i.p.). Higher percentage values indicate greater

hypolipidemic effect.

Experimental Protocols
Inhibition of Lipid Peroxidation Assay:

Rat liver microsomes were prepared by differential centrifugation.

Microsomes were incubated with the test compounds at various concentrations.
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Lipid peroxidation was initiated by adding a solution of FeSO₄ and ascorbic acid.

The reaction was incubated at 37°C for 20 minutes.

The extent of lipid peroxidation was measured by the thiobarbituric acid reactive substances

(TBARS) method, quantifying malondialdehyde (MDA) formation.

IC50 values were calculated from the dose-response curves.[1]

Triton WR-1339-Induced Hyperlipidemia Model in Rats:

Male Wistar rats were used for the study.

Hyperlipidemia was induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (200

mg/kg).

The test compounds (56 mmol/kg) were administered i.p. immediately after Triton injection.

Blood samples were collected after 24 hours.

Plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol

were determined using standard enzymatic kits.

The percentage reduction in lipid levels was calculated by comparing the treated group with

the Triton-only control group.[3]

Proposed Mechanism of Action & Experimental
Workflow
The hypocholesterolemic effect of these derivatives, particularly the biphenyl derivative

(Compound 5), is plausibly linked to the inhibition of squalene synthase.[1][3] This enzyme

catalyzes a key committed step in the cholesterol biosynthesis pathway.
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Cholesterol Biosynthesis Pathway

Mechanism of Action
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Caption: Proposed inhibition of squalene synthase by thiomorpholine derivatives.
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Caption: Workflow for the in vivo hypolipidemic activity assay.

Antimycobacterial Activity
Certain thiomorpholine derivatives have been investigated for their potential against

Mycobacterium tuberculosis. In one study, a thiomorpholine moiety was coupled to a 2-
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(thiophen-2-yl)dihydroquinoline core.[1]

Data Presentation: In Vitro Antimycobacterial Activity
Table 3: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

Compound ID Core Structure R Group MIC (µg/mL)

25
2-(thiophen-2-

yl)dihydroquinoline
(Parent Compound) 12.5

26a
2-(thiophen-2-

yl)dihydroquinoline
Morpholine < 12.5

26b
2-(thiophen-2-

yl)dihydroquinoline
Thiomorpholine > 12.5

Lower MIC values indicate higher potency.

The structure-activity relationship (SAR) suggests that for this particular scaffold, the

morpholine analogue (26a) is more potent than the parent compound (25), while the

thiomorpholine analogue (26b) is less potent.[1] This highlights how the substitution of oxygen

with sulfur can significantly impact biological activity in different molecular contexts.

Experimental Protocols
Microplate Alamar Blue Assay (MABA):

M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth.

The test compounds were dissolved in DMSO and serially diluted in 96-well microplates.

A standardized inoculum of the mycobacteria was added to each well.

Plates were incubated for 7 days at 37°C.

A mixture of Alamar Blue reagent and Tween 80 was added to each well.

Plates were re-incubated for 24 hours.
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The MIC was determined as the lowest concentration of the compound that prevented a

color change from blue (no growth) to pink (growth).

Conclusion
The thiomorpholine scaffold is a versatile platform for developing new therapeutic agents. The

N-substituted derivatives show significant promise as dual antioxidant and hypolipidemic

agents, with the biphenyl-substituted compound demonstrating potent in vivo activity, possibly

through the inhibition of squalene synthase.[1][3] Conversely, in the context of

antimycobacterial dihydroquinoline derivatives, the inclusion of a thiomorpholine moiety was

less effective than a morpholine ring, underscoring the nuanced role of the sulfur heteroatom in

modulating biological activity.[1]

Further research focusing on the systematic derivatization of the ethyl thiomorpholine-3-
carboxylate core is warranted to fully explore the therapeutic potential of this specific chemical

space and to build a more comprehensive structure-activity relationship profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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